

LUF5831: Application Notes and Protocols for Studying G-protein Coupled Receptors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5831 is a novel, non-adenosine-like partial agonist for the adenosine A1 receptor (A1AR), a member of the G-protein coupled receptor (GPCR) family. Its unique pharmacological profile makes it a valuable tool for researchers studying GPCR signaling, allosteric modulation, and drug discovery. **LUF5831** has been characterized as a partial agonist, exhibiting a submaximal effect on the inhibition of cyclic adenosine monophosphate (cAMP) production compared to full agonists like N6-cyclopentyladenosine (CPA).[1] This document provides detailed application notes and experimental protocols for utilizing **LUF5831** in GPCR research.

Mechanism of Action

LUF5831 interacts with the human adenosine A1 receptor, although its binding is distinct from that of traditional adenosine analogues.[1] The binding of **LUF5831** is characterized as being entropy-driven.[1] As a partial agonist, **LUF5831** stabilizes a receptor conformation that leads to a level of G-protein activation and subsequent downstream signaling that is lower than that achieved by a full agonist. This property is particularly useful for studying the graduated response of GPCRs and for investigating the therapeutic potential of partial agonists, which can offer a more controlled physiological response and potentially fewer side effects compared to full agonists.



Data Presentation

The following table summarizes the quantitative data available for **LUF5831**'s interaction with the human adenosine A1 receptor.

Parameter	Value	Species/Cell Line	Assay Type	Reference
Binding Affinity (Ki)	18 nM	Human A1AR	Radioligand Binding	[2]
122 ± 22 nM	Mutant (T277A) Human A1AR	Radioligand Binding	[1]	
Functional Activity (cAMP Inhibition)				
Emax (% inhibition of forskolin-stimulated cAMP)	37 ± 1%	Wild-type Human A1AR	cAMP Assay	[1]
Emax (compared to CPA)	Submaximal	Wild-type Human A1AR	cAMP Assay	[1]
CPA Emax (% inhibition of forskolin-stimulated cAMP)	66 ± 5%	Wild-type Human A1AR	cAMP Assay	[1]

Signaling Pathways

Activation of the adenosine A1 receptor by an agonist, including the partial agonist **LUF5831**, primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA). Additionally, A1AR

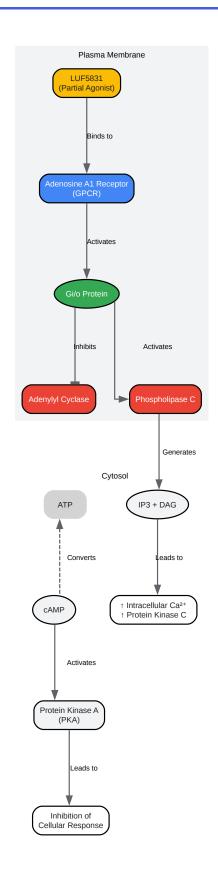


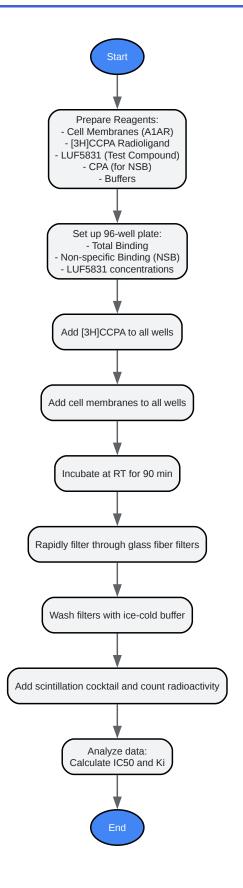




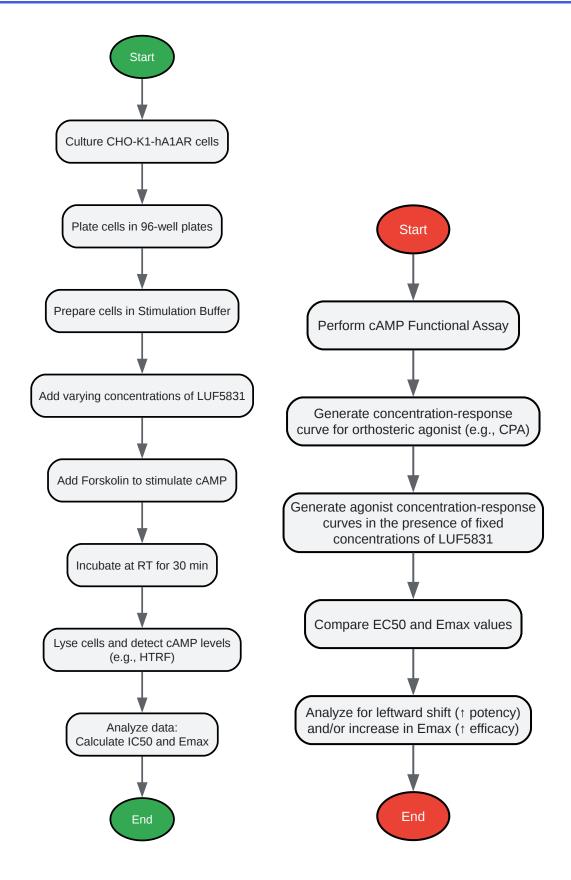
activation can lead to the stimulation of phospholipase C (PLC) and the modulation of various ion channels.











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References

- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer LUF6000 PMC [pmc.ncbi.nlm.nih.gov]
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